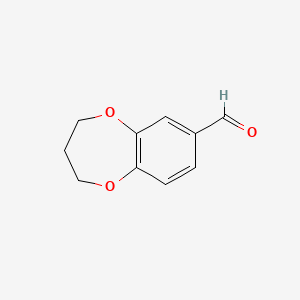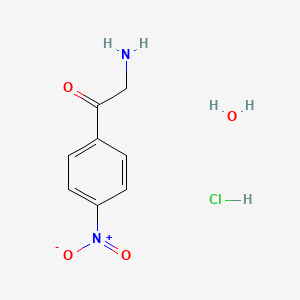
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Vue d'ensemble
Description
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is an organic compound with the molecular formula C10H10O3 . It appears as a pale yellow to brown fused solid or clear liquid as melt .
Molecular Structure Analysis
The InChI code for 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is 1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2 . This indicates the specific arrangement of atoms in the molecule.
Physical And Chemical Properties Analysis
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde has a molecular weight of 178.19 . It appears as a pale yellow to brown fused solid or clear liquid as melt . The refractive index is between 1.5780-1.5840 at 20°C .
Applications De Recherche Scientifique
Synthesis of Bioactive Compounds
3,4-Dihydro-2H-1,5-Benzodioxepine derivatives have been identified as key intermediates in synthesizing compounds with various biological properties. They serve as unique classes of β-adrenergic stimulants and show bronchial dilator activity. Notably, the antifungal strobilurins I and K are derivatives of this compound. These derivatives have been synthesized through various methods, including condensation of benzene-1,2-diol and 1,3-dichloro-2-hydroxypropane, followed by oxidation, or through allylation-epoxidation-cyclization-oxidation sequences (Damez, Labrosse, Lhoste, & Sinou, 2001).
Asymmetric Dihydroxylation
In research on asymmetric dihydroxylation, 3,4-dihydro-2H-1,5-Benzodioxepine derivatives have been used to afford optically active glyceraldehyde equivalents. For example, enantiopure 3-(1,2-dihydroxyethyl)-1,5-dihydro-3H-2,4-benzodioxepine, a protected glyceraldehyde, was obtained from acrolein acetal by asymmetric dihydroxylation and recrystallization (Oi & Sharpless, 1992).
Chemical and Spectroscopic Properties
Studies on the chemical and spectroscopic properties of 3,4-dihydro-2H-1,5-benzodioxepine derivatives have provided insights into their structural and reactive characteristics. For instance, research on 2-formyl-1,4-benzodioxane and 3-keto-3,4-dihydro-2H-1,5-benzodioxepin revealed insights into their synthesis routes and structural properties based on NMR spectrometry (Rosnati & Marchi, 1962).
Conformation Analysis
X-ray diffraction methods have been employed to analyze the molecular conformation of 3,4-dihydro-2H-1,5-benzodioxepin derivatives. For example, the crystal structure of 3,4-dihydro-2H-1,5-benzodioxepin-2,4-dicarboxylic acid was determined, showing a skew (twisted half-chair) molecular conformation (Steward, Hoyes, & Prichard, 1973).
Ultraviolet Absorption Spectra Analysis
The ultraviolet absorption spectra of 3,4-dihydro-2H-1,5-benzodioxepin derivatives have been used to determine the conformation of these compounds. The intensity of the Ph–Oπ→π* transition in these derivatives was used to determine the twist angle between the plane of the aromatic ring and the planes containing the oxygen bonds. This method was effective in confirming the chair conformation of the unsubstituted heterocyclic ring and the effects of various substitutions on this conformation (Archer, Claret, & Hayman, 1971).
Identification in Lichen Depsidones
Research has identified 3,4-dihydro-2H-1,5-benzodioxepine derivatives in lichens. For instance, α-acetylconstictic acid, a type of depsidone found in lichens, is a derivative of 3,4-dihydro-2H-1,5-benzodioxepine. These findings enhance our understanding of the chemical diversity in lichens and their potential biological activities (Elix, Gaul, James, & Purvis, 1987).
Antiproliferative Activities in Cancer Research
In cancer research, benzannelated six- and seven-membered derivatives of 3,4-dihydro-2H-1,5-benzodioxepine have been synthesized and tested for their antiproliferative activities. They have shown promising results in inhibiting the growth of breast cancer cells and inducing apoptosis in certain cell populations (Saniger, Campos, Entrena, et al., 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary targets of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Result of Action
The molecular and cellular effects of 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde’s action are currently unknown . As research continues, these effects will be better understood and can provide insight into the compound’s potential therapeutic applications.
Propriétés
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6-7H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCSVYSVGXQQHSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C=O)OC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380035 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
CAS RN |
67869-90-3 | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















